molecular formula C14H16ClN B1602376 (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride CAS No. 1173246-91-7

(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride

Cat. No.: B1602376
CAS No.: 1173246-91-7
M. Wt: 233.73 g/mol
InChI Key: NWVQALIMAKSDDJ-UHFFFAOYSA-N
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Description

(4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride: is an organic compound with the molecular formula C13H13N·HCl. It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a methanamine group is attached to the other. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-methylbiphenyl.

    Amination: The 4-methylbiphenyl is then subjected to a reaction with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group, forming (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles like halides, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

    4-Methylbiphenyl: Lacks the methanamine group, making it less reactive in certain chemical reactions.

    Biphenyl: The parent compound without any substituents, used as a baseline for comparison.

    4-Methoxyphenylmethanamine: Contains a methoxy group instead of a methyl group, leading to different electronic and steric properties.

Uniqueness:

  • The presence of both the methyl and methanamine groups in (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride provides unique reactivity and binding properties, making it valuable in various applications where other biphenyl derivatives may not be as effective.

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVQALIMAKSDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592110
Record name 1-(4'-Methyl[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173246-91-7
Record name 1-(4'-Methyl[1,1'-biphenyl]-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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